molecular formula C10H9Cl2NO3 B3372973 2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 941055-93-2

2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B3372973
CAS No.: 941055-93-2
M. Wt: 262.09 g/mol
InChI Key: QRGBGJCLKIHNHF-UHFFFAOYSA-N
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Description

2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound with the molecular formula C10H9Cl2NO3 and a molecular weight of 262.09 g/mol This compound is characterized by the presence of a benzodioxin ring system, which is a fused ring structure containing both benzene and dioxin rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: The benzodioxin ring is then chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atoms at specific positions.

    Acetamide Formation: The final step involves the reaction of the chlorinated benzodioxin with chloroacetamide in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of dechlorinated or reduced derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Similar structure but lacks the additional chlorine atom.

    N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Similar structure but lacks the chlorine atom on the acetamide group.

    2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methylacetamide: Similar structure but has a methyl group instead of a hydrogen atom on the acetamide group.

Uniqueness

The presence of two chlorine atoms in 2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide makes it unique compared to its analogs

Properties

IUPAC Name

2-chloro-N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c11-5-10(14)13-7-4-9-8(3-6(7)12)15-1-2-16-9/h3-4H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGBGJCLKIHNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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